Mirodenafil-d7 (dihydrochloride)

Description

Contextualization of Mirodenafil (B1677161) as a Phosphodiesterase Type 5 Inhibitor within the Scientific Landscape

Mirodenafil is a second-generation, reversible, and selective oral inhibitor of phosphodiesterase type 5 (PDE5). alzdiscovery.orgnih.govoup.com This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and other tissues. patsnap.compatsnap.com During sexual stimulation, the release of nitric oxide (NO) triggers the production of cGMP, which in turn leads to smooth muscle relaxation and increased blood flow, resulting in an erection. patsnap.compatsnap.com By inhibiting PDE5, Mirodenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response. patsnap.compatsnap.com

Developed in South Korea by SK Chemicals, Mirodenafil has been approved for the treatment of erectile dysfunction (ED) and is marketed under the brand name Mvix. patsnap.compatsnap.com It belongs to the same class of drugs as sildenafil (B151), tadalafil, and vardenafil. nih.govpatsnap.com Preclinical studies have indicated that Mirodenafil possesses a higher selectivity for PDE5 compared to sildenafil, with potentially lower inhibitory effects on other phosphodiesterase enzymes. alzdiscovery.orgoup.com Research has demonstrated its efficacy in a broad spectrum of patients with ED, including those with comorbidities like diabetes and hypertension. alzdiscovery.org

Strategic Role of Mirodenafil-d7 (dihydrochloride) as an Advanced Research Tool and Bioanalytical Reference Standard

Mirodenafil-d7 (dihydrochloride) is a deuterated form of Mirodenafil, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for bioanalytical methods, particularly those employing mass spectrometry.

In quantitative bioanalysis, an internal standard is a compound of known concentration that is added to biological samples (e.g., blood or urine) before processing. nih.gov Because the internal standard is chemically very similar to the analyte of interest (in this case, Mirodenafil), it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. By comparing the signal of the analyte to the known signal of the internal standard, researchers can accurately determine the concentration of the drug in the sample, even if there are variations in sample preparation or instrument performance. nih.gov

The use of a stable isotope-labeled internal standard like Mirodenafil-d7 is considered the "gold standard" in bioanalysis because its physical and chemical properties are nearly identical to the unlabeled drug, leading to the most accurate and precise quantification. nih.gov Therefore, Mirodenafil-d7 (dihydrochloride) serves as a critical reference standard in pharmacokinetic studies designed to understand how Mirodenafil is absorbed, distributed, metabolized, and eliminated by the body. chemicalsknowledgehub.comnih.gov This information is essential for the continued research and development of this and other PDE5 inhibitors.

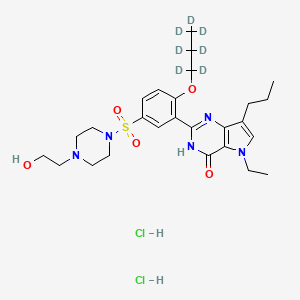

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H39Cl2N5O5S |

|---|---|

Molecular Weight |

611.6 g/mol |

IUPAC Name |

5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |

InChI |

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H/i2D3,5D2,16D2;; |

InChI Key |

CKPHITUXXABKDL-VLZQNOLCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC.Cl.Cl |

Canonical SMILES |

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Enrichment of Mirodenafil D7 Dihydrochloride

Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Mirodenafil-d7 (dihydrochloride) involves a multi-step process designed to introduce a deuterated propoxy group at a specific position on the phenyl ring of the Mirodenafil (B1677161) scaffold. The general synthetic strategy is adapted from the established synthesis of Mirodenafil, with the key modification being the use of a deuterated precursor.

Selection of Deuterated Reagents and Key Precursors

The site-specific incorporation of a heptadeuterated propoxy group (–O-CD2-CD2-CD3) is the primary objective in the synthesis of Mirodenafil-d7. The selection of the appropriate deuterated reagent is therefore critical. The most common precursor for this purpose is 1-propanol-d8 (CD3CD2CD2OD) or a derivative thereof, such as 1-bromopropane-d7 (CD3CD2CD2Br). These reagents provide the necessary seven deuterium atoms for the propoxy chain.

The synthesis would likely proceed via a Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of a phenoxide with an alkyl halide. In the context of Mirodenafil synthesis, the key intermediate would be a phenolic precursor, which is then etherified using the deuterated propylating agent.

Key Precursors:

| Compound Name | Role in Synthesis |

| 2-(5-hydroxy-2-propoxyphenyl)-5-ethyl-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | Phenolic intermediate |

| 1-bromopropane-d7 | Deuterated alkylating agent |

| 1-propanol-d8 | Alternative deuterated precursor |

Optimization of Reaction Conditions for Site-Specific Deuteration and Yield Maximization

The etherification reaction must be carefully optimized to ensure high yields and prevent side reactions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. The reaction is generally carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 reaction between the phenoxide and the deuterated alkyl halide.

The reaction temperature is another crucial factor. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions or potential (though minimal for C-D bonds) isotopic scrambling. Therefore, the temperature is typically maintained at a moderate level (e.g., 60-80 °C) and the reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the desired deuterated product.

Analytical Confirmation of Deuterium Labeling and Isotopic Purity

Following the synthesis, it is imperative to confirm the successful incorporation of deuterium at the intended position and to determine the isotopic purity of the final compound. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Techniques for Isotopic Enrichment Verification and Quantification

Mass spectrometry is a primary tool for verifying the mass increase corresponding to the seven deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly useful for providing an accurate mass measurement of the molecular ion.

The expected molecular weight of non-deuterated Mirodenafil is approximately 531.67 g/mol . With the replacement of seven hydrogen atoms (atomic mass ~1.008 amu) with seven deuterium atoms (atomic mass ~2.014 amu), the molecular weight of Mirodenafil-d7 is expected to increase by approximately 7.04 g/mol .

Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium label. By fragmenting the parent ion and analyzing the resulting fragment ions, it is possible to identify which parts of the molecule contain the deuterium atoms. For instance, fragmentation that cleaves the propoxy group would show a mass shift in the corresponding fragment ion, confirming the location of the deuterium label.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location Elucidation and Structural Integrity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is invaluable for confirming the site of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Mirodenafil-d7, the signals corresponding to the protons of the propoxy group in the non-deuterated compound (typically a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen) would be absent or significantly reduced in intensity. The rest of the proton signals of the molecule should remain unchanged, confirming the site-specific nature of the deuteration.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This provides direct evidence of deuterium incorporation and its location.

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms of the d7-propoxy group in the ¹³C NMR spectrum will be split into multiplets due to coupling with deuterium (a triplet for -CD3 and multiplets for -CD2- groups). This provides further confirmation of the location of the deuterium atoms.

These NMR techniques, used in conjunction, provide unambiguous confirmation of the structural integrity of the Mirodenafil-d7 molecule and the precise location of the deuterium label.

Assessment of Deuterium Exchange Stability in Relevant Chemical and Biological Systems

A critical aspect of using deuterated compounds in pharmaceutical applications is the stability of the deuterium label. The C-D bond is generally stronger than the C-H bond, which is the basis for the kinetic isotope effect that can alter drug metabolism.

The deuterium atoms on the aliphatic propoxy chain of Mirodenafil-d7 are covalently bonded to carbon atoms and are considered non-labile. Under normal physiological conditions (pH, temperature), these C-D bonds are highly stable and are not expected to undergo significant back-exchange with protons from the surrounding environment. This stability is crucial for the deuterated drug to maintain its altered pharmacokinetic properties in vivo.

Advanced Bioanalytical Methodologies Utilizing Mirodenafil D7 Dihydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS has become the definitive tool for bioanalysis due to its exceptional sensitivity, selectivity, and speed. This technique combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry, making it ideal for measuring low concentrations of drugs and their metabolites in complex biological fluids like plasma.

Development and Validation of High-Sensitivity LC-MS/MS Assays for Mirodenafil (B1677161) and its Metabolites

The development of a high-sensitivity LC-MS/MS assay is a multi-step process that involves the careful optimization of numerous parameters to ensure reliable and reproducible results. Such methods have been successfully developed for the simultaneous determination of mirodenafil and its primary active metabolite, SK-3541, in human plasma, achieving detection limits in the picogram-per-milliliter range. nih.govchamc.co.kr

The cornerstone of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Mirodenafil-d7 (dihydrochloride), is considered the ideal choice. scispace.com A SIL-IS is a form of the analyte in which several atoms have been replaced with their heavier stable isotopes (e.g., hydrogen with deuterium).

Mirodenafil-d7 is chemically identical to mirodenafil, ensuring that it behaves in the same manner during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov Any sample loss during preparation or fluctuation in instrument response (ion suppression or enhancement) will affect both the analyte and the SIL-IS equally. By measuring the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to a significant improvement in accuracy and precision. scispace.com

While some studies have utilized structural analogs like udenafil (B1683364) as an internal standard for mirodenafil analysis due to practical considerations, it is acknowledged that SIL-ISs are the preferred option to correct for analytical variability. chamc.co.krscispace.com Deuterium-labeled standards are designed to co-elute with the parent compound, providing the most accurate compensation for matrix effects and recovery issues. nih.gov

Effective chromatographic separation is crucial for resolving the analyte from endogenous matrix components that can interfere with quantification. The parameters are meticulously optimized to achieve sharp, symmetrical peaks and adequate retention times. For the analysis of mirodenafil and its metabolites, a validated method has demonstrated successful separation using the following conditions: nih.govchamc.co.kr

Table 1: Optimized Chromatographic Parameters for Mirodenafil Analysis

| Parameter | Condition |

| Column | Luna phenyl-hexyl (100 x 2.0 mm) |

| Mobile Phase | Isocratic: 5 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (23:77, v/v) |

| Flow Rate | 0.35 mL/min |

| Temperature | Not specified, typically ambient or controlled (e.g., 30-40 °C) |

This combination of a phenyl-hexyl column chemistry and a specific mobile phase composition provides the necessary selectivity for mirodenafil and its key metabolite, SK-3541. nih.govchamc.co.kr

Tandem mass spectrometry detection is highly selective, relying on the monitoring of specific fragmentation patterns of the analyte. The instrument is tuned to detect a specific precursor ion (the molecular ion of the compound) and a corresponding product ion (a specific fragment). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances sensitivity.

For mirodenafil analysis, positive-mode electrospray ionization (ESI) is effective. The SRM transitions are optimized by infusing a standard solution of the analyte and adjusting parameters like collision energy to maximize the signal of the product ion. The established transitions for mirodenafil and its metabolite are critical for their specific detection. nih.govchamc.co.kr

Table 2: Optimized Mass Spectrometric Parameters for Mirodenafil and its Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Mirodenafil | 532.3 | 296.1 | ESI+ |

| SK-3541 (Metabolite) | 488.1 | 296.1 | ESI+ |

| Mirodenafil-d7 (IS) | ~539.3 | ~296.1 or other stable fragment | ESI+ |

Note: The m/z values for Mirodenafil-d7 are theoretical and would be confirmed during method development. The precursor ion reflects the addition of seven deuterium (B1214612) atoms, and the product ion may or may not retain the deuterium label depending on the fragmentation pathway.

Investigation of Matrix Effects and Strategies for Mitigating Ion Suppression/Enhancement

Biological matrices such as plasma are complex mixtures containing salts, lipids, and proteins that can interfere with the ionization of the analyte in the MS source. This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy of the results.

Strategies to mitigate matrix effects include:

Efficient Sample Preparation: A robust sample clean-up procedure is the first line of defense. For mirodenafil, liquid-liquid extraction with a solvent like methyl tert-butyl ether has been shown to be effective in removing a significant portion of interfering matrix components, resulting in a cleaner chromatogram. chamc.co.kr

Chromatographic Separation: Optimizing the LC method to separate the analyte's elution time from that of major matrix components can prevent interference.

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective strategy. Since Mirodenafil-d7 has nearly identical physicochemical properties to mirodenafil, it will experience the same degree of ion suppression or enhancement. By using the ratio of the analyte to the IS, the variability caused by matrix effects is effectively cancelled out. scispace.com

Comprehensive Evaluation of Bioanalytical Method Performance Characteristics (e.g., lower limit of quantification, linearity, inter- and intra-day precision and accuracy, recovery)

Before a bioanalytical method can be used for sample analysis, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.govfda.govfda.gov

A high-sensitivity method for mirodenafil has been validated with the following performance characteristics: nih.govchamc.co.kr

Lower Limit of Quantification (LLOQ): The method demonstrated high sensitivity with an LLOQ of 2 pg/mL for a microdose analysis and 2 ng/mL for a clinical dose analysis. chamc.co.kr

Linearity: The assay was linear over a wide concentration range, from 2–500 pg/mL and 2–500 ng/mL, with correlation coefficients (r²) consistently exceeding 0.99. chamc.co.kr

Precision and Accuracy: Inter- and intra-day precision and accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels. For mirodenafil, accuracy values were typically within 99.7% to 103% of the nominal concentrations, with precision (expressed as relative standard deviation) being well within the accepted limit of 15%. chamc.co.kr

Recovery: The extraction recovery of the internal standard used in a mirodenafil assay was found to be reproducible and approximately 87%. chamc.co.kr The recovery of Mirodenafil-d7 would be expected to closely track that of mirodenafil itself.

Table 3: Summary of Bioanalytical Method Performance Characteristics for Mirodenafil

| Parameter | Result |

| Linearity Range | 2-500 pg/mL & 2-500 ng/mL |

| LLOQ | 2 pg/mL (microdose); 2 ng/mL (clinical dose) |

| Intra-day Accuracy | 99.7% - 103% |

| Intra-day Precision (%RSD) | < 9.1% |

| Inter-day Accuracy | 101% - 103% |

| Inter-day Precision (%RSD) | < 8.2% |

| Extraction Recovery (IS) | ~87% |

Data adapted from a validated high-sensitivity LC-MS/MS method for mirodenafil. chamc.co.kr

Sample Preparation Strategies for Diverse Biological Matrices in Preclinical Research

The primary goal of sample preparation in bioanalysis is to isolate the target analytes, such as mirodenafil and its internal standard mirodenafil-d7, from interfering endogenous components present in biological samples. slideshare.netresearchgate.net This clean-up is essential for ensuring the accuracy, precision, and robustness of the subsequent analytical measurement, particularly when using sensitive techniques like mass spectrometry. nih.gov The choice of strategy depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required level of cleanliness.

Protein precipitation (PPT) is a common first step in bioanalytical sample preparation, valued for its simplicity and speed in removing the bulk of proteins from matrices like plasma and tissue homogenates. phenomenex.com This process involves adding a precipitating agent to the sample, which disrupts the forces keeping proteins soluble, causing them to aggregate and fall out of solution. biosyn.comnih.gov The supernatant, containing the analyte and internal standard, can then be separated by centrifugation.

Common PPT methods applicable to preclinical samples include:

Organic Solvent Precipitation: Using solvents like acetonitrile or methanol (B129727) is a widely adopted method. phenomenex.com Acetonitrile, in particular, is effective at precipitating plasma proteins, with studies showing it can remove over 96% of proteins when added in a 2:1 ratio to plasma. nih.gov

Acid Precipitation: Strong acids such as trichloroacetic acid (TCA) are highly efficient at denaturing and precipitating proteins. mdpi.com TCA precipitation is an optimal method for minimizing ionization effects in subsequent mass spectrometry analysis, especially when paired with specific mobile phases. nih.gov

Salting Out: High concentrations of salts, like ammonium sulfate (B86663) or zinc sulfate, reduce the water available for protein hydration, leading to precipitation. phenomenex.commdpi.com This method is generally milder than acid or solvent precipitation.

A simple deproteinization procedure was successfully used for the sample preparation of mirodenafil and its metabolites in rat plasma, urine, and tissue homogenates, demonstrating the utility of this initial clean-up technique. scielo.br

Table 1: Comparison of Common Protein Precipitation Techniques

| Technique | Precipitating Agent(s) | Mechanism | Advantages | Disadvantages |

| Organic Solvent | Acetonitrile, Methanol, Ethanol | Disrupts protein hydration shell | Simple, effective, compatible with reverse-phase chromatography | Can cause significant sample dilution; may not remove all interferences |

| Acid Precipitation | Trichloroacetic Acid (TCA) | Reduces pH to the protein's isoelectric point, causing loss of charge and precipitation | Highly efficient protein removal nih.gov | Denatures proteins irreversibly; can cause analyte degradation |

| Salting Out | Ammonium Sulfate, Zinc Sulfate | Reduces water availability for protein hydration by increasing ionic strength | Mild, can preserve protein function | High salt content in supernatant may interfere with analysis |

Solid-Phase Extraction Optimization for Enhanced Selectivity and Analyte Enrichment

Solid-phase extraction (SPE) is a more selective sample preparation technique than PPT, offering both purification and pre-concentration of the analyte. frontiersin.org It operates on the principle of partitioning the analyte between a liquid sample and a solid sorbent material packed in a cartridge. nih.gov By carefully selecting the sorbent and optimizing the extraction conditions, a high degree of selectivity and analyte enrichment can be achieved. nih.govresearchgate.net

The SPE process involves four key steps:

Conditioning: The sorbent is prepared with a solvent to activate it for sample interaction.

Loading: The biological sample (often pre-treated by PPT) is passed through the cartridge, and the analyte and internal standard adsorb to the sorbent.

Washing: Interfering compounds are washed from the sorbent with a solvent that does not elute the analyte.

Elution: A strong solvent is used to desorb the purified analyte and internal standard from the sorbent for analysis.

Optimization is crucial for developing a robust SPE method. frontiersin.orgnih.gov Key parameters to optimize include the sorbent type (e.g., reversed-phase C8 or C18, ion-exchange), sample pH, wash solvent composition, and the type and volume of the elution solvent. frontiersin.org For instance, an optimized method for other pharmaceutical compounds achieved maximum recoveries by adjusting the pH to 2 and using 100% methanol for elution. frontiersin.org

Liquid-liquid extraction (LLE) is a classic and powerful technique for separating analytes from biological matrices based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netresearchgate.net The efficiency of the extraction depends on the partition coefficient of the analyte, the pH of the aqueous phase, and the choice of the organic solvent. researchgate.net

In a validated high-sensitivity LC-MS/MS method for mirodenafil and its primary metabolite, SK-3541, in human plasma, LLE was the chosen sample preparation strategy. chamc.co.kr The procedure involved:

Spiking plasma samples with an internal standard.

Extraction with methyl tert-butyl ether by vortexing.

Centrifugation to separate the layers.

Transferring the organic layer and evaporating it to dryness.

Reconstituting the residue in the mobile phase for injection into the LC-MS/MS system. chamc.co.kr

This LLE method demonstrated high and reproducible recovery for both mirodenafil and the internal standard, highlighting its reliability for bioanalysis. chamc.co.kr

Application in Bioanalytical Research for Mirodenafil and its Metabolites in Preclinical Samples

Bioanalytical methods utilizing Mirodenafil-d7 as an internal standard have been successfully applied in preclinical research to characterize the pharmacokinetics of mirodenafil and its metabolites. These studies often involve analyzing the compounds in various animal-derived biological matrices.

Animal Plasma and Tissue Homogenates: A key study analyzed the concentrations of mirodenafil in rat plasma and corpus cavernosum tissue using an LC-MS/MS method following oral administration. nih.gov This research provided crucial pharmacokinetic evidence by comparing the maximum concentration (Cmax) and area under the curve (AUC) of mirodenafil to another compound. nih.gov Another method was developed for the simultaneous analysis of mirodenafil and its two main metabolites, SK3541 and SK3544, in rat plasma, urine, and tissue homogenates. scielo.br These applications are fundamental in drug development for understanding absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov

In Vitro Cellular Matrices: The analysis of compounds in in vitro systems, such as human liver microsomes, is essential for studying metabolic pathways. Mirodenafil has been shown to undergo extensive biotransformation in human liver microsomes, primarily via the cytochrome P450 (CYP3A4) enzyme. nih.gov Such studies rely on sensitive analytical methods to identify and quantify the various metabolites formed.

Table 2: Research Findings on Mirodenafil Analysis in Preclinical Samples

| Matrix | Analyte(s) | Sample Preparation | Analytical Method | Key Finding | Citation |

| Rat Plasma & Corpus Cavernosum Tissue | Mirodenafil, Sildenafil (B151) | Liquid-Liquid Extraction | LC-MS/MS | The Cmax and AUC of mirodenafil were significantly higher than those of sildenafil in both plasma and tissue. | nih.gov |

| Rat Plasma, Urine, Tissue Homogenates | Mirodenafil, SK3541, SK3544 | Protein Deproteinization | Reversed-Phase LC | Successful simultaneous analysis of mirodenafil and its main metabolites in multiple biological matrices. | scielo.br |

| Human Plasma | Mirodenafil, SK-3541 | Liquid-Liquid Extraction | LC-MS/MS | Development of a high-sensitivity method for simultaneous determination, crucial for pharmacokinetic studies. | chamc.co.kr |

Complementary Analytical Techniques for Quantitative and Qualitative Research

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying mirodenafil in biological samples due to its high sensitivity and selectivity, other techniques offer complementary capabilities for both quantitative and qualitative research. chamc.co.krnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide significantly higher mass accuracy and resolution than standard quadrupole mass spectrometers. nih.govresearchgate.net This allows for the confident identification of unknown metabolites and better differentiation of analytes from background interferences, thereby improving data quality. researchgate.net For compounds in complex matrices, HRMS can be invaluable for both screening and accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical tool, though its application to polar, high-molecular-weight compounds like mirodenafil can be challenging due to their low volatility. oak.go.krresearchgate.net To overcome this, chemical derivatization is necessary. Research has shown that mirodenafil can be successfully analyzed by GC-MS after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). oak.go.krresearchgate.net This process creates a more volatile trimethylsilyl (B98337) (TMS) derivative of the molecule, making it suitable for GC analysis. GC-MS provides characteristic mass spectral data that can be used to confirm the identity of the compound. oak.go.krnih.gov

Table 3: Comparison of Complementary Analytical Techniques for Mirodenafil Analysis

| Technique | Principle | Sample Preparation Requirement | Primary Use Case for Mirodenafil |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. | LLE, SPE, or PPT required for matrix removal. chamc.co.kr | Gold standard for highly sensitive and specific quantification in complex biological matrices. |

| High-Resolution Mass Spectrometry (HRMS) | Chromatographic separation followed by highly accurate mass measurement. | LLE, SPE, or PPT required. | Qualitative analysis (metabolite identification), and highly selective quantitative analysis. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of volatile compounds followed by mass-based detection. | Chemical derivatization (e.g., with BSTFA) is required to increase volatility. oak.go.krresearchgate.net | Confirmatory analysis and structural elucidation, complementing LC-based methods. |

Pharmacokinetic and Metabolic Characterization of Mirodenafil in Preclinical Models Enabled by Deuteration

In Vivo Pharmacokinetic Investigations in Animal Models (e.g., rodents, rabbits)

The in vivo pharmacokinetic properties of Mirodenafil (B1677161) have been primarily investigated in rodent models, such as rats, and in rabbits, to understand its absorption, distribution, and elimination characteristics.

Absorption and Oral Bioavailability Assessments Across Different Routes of Administration

Following oral administration in rats, Mirodenafil is absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 30 minutes. nih.gov However, the compound undergoes extensive first-pass metabolism, which significantly impacts its oral bioavailability. nih.govnih.gov

Studies in rats have shown that the oral bioavailability of the parent Mirodenafil compound is dose-dependent, increasing with higher doses, which suggests that the metabolic pathways may become saturated. nih.gov For instance, at doses of 10, 20, and 40 mg/kg in rats, the oral bioavailabilities were estimated to be 24.1%, 30.1%, and 43.4%, respectively. nih.gov When based on total radioactivity after administration of 14C-labeled Mirodenafil, the oral bioavailability is considerably higher, suggesting that while the parent drug is heavily metabolized, its metabolites are absorbed. nih.gov

The low bioavailability of the parent drug is attributed to significant first-pass effects in both the gastrointestinal tract and the liver. nih.gov In rats administered a 20 mg/kg oral dose, it was determined that approximately 54.3% of the dose underwent gastrointestinal first-pass metabolism, while about 21.4% was subject to hepatic first-pass effects. nih.govnih.gov A small fraction, around 2.59%, of the oral dose is not absorbed. nih.govnih.gov

The pharmacokinetics of Mirodenafil have also been studied after intravenous administration in rats, which allows for the assessment of its distribution and clearance independent of absorption. nih.gov

Table 1: Oral Bioavailability of Mirodenafil in Rats

| Dosage (mg/kg) | Parent Mirodenafil Bioavailability (%) | Bioavailability based on Total Radioactivity (%) |

| 10 | 24.1 | 60.4 |

| 20 | 30.1 | 62.2 |

| 40 | 43.4 | 69.9 |

Data sourced from preclinical studies in rats. nih.govnih.gov

Tissue Distribution Profiling and Organ Accumulation Studies

Following absorption, Mirodenafil distributes into various tissues. In rats, the binding of Mirodenafil to plasma proteins is high, exceeding 97% in vitro and 98% in vivo. nih.gov The equilibrium partition ratios of Mirodenafil between plasma and blood cells are close to one, indicating relatively even distribution between these compartments. nih.gov

Preclinical studies using radiolabeled Mirodenafil (14C-mirodenafil) in rats have demonstrated wide tissue distribution. Notably, radioactivity has been detected in the brain, suggesting that Mirodenafil or its metabolites can cross the blood-brain barrier. patsnap.com

Elimination and Excretion Pathway Determination (e.g., biliary, renal routes)

The elimination of Mirodenafil from the body is primarily through metabolism, with subsequent excretion of the metabolites. The half-life of Mirodenafil in rats is relatively short, ranging from approximately 30.5 to 41.3 minutes across different oral doses. nih.gov

The primary route of excretion for Mirodenafil and its metabolites is fecal. nih.gov Following a single oral dose of 14C-mirodenafil to rats, the vast majority of the administered radioactivity is recovered in the feces. In the first 24 hours, 82.92% of the radioactivity was found in the feces, while only 0.98% was recovered in the urine. nih.gov This indicates that biliary excretion is the predominant pathway for the elimination of Mirodenafil and its metabolites from the body. nih.gov Renal clearance appears to be a minor route of elimination for this compound. researchgate.net

In Vitro Metabolic Pathway Elucidation and Enzyme Kinetics

In vitro studies using liver microsomes are crucial for identifying the metabolic pathways and the specific enzymes responsible for the biotransformation of a drug candidate.

Identification and Structural Elucidation of Phase I and Phase II Metabolites (e.g., SK3541, SK3544)

Mirodenafil undergoes extensive biotransformation, primarily through Phase I metabolic reactions. In studies with human liver microsomes, at least 10 metabolites have been identified. nih.gov Two of the major metabolites that have been characterized in preclinical studies are SK3541 and SK3544. nih.govalzdiscovery.org The formation of these metabolites is a key step in the clearance of Mirodenafil.

Cytochrome P450 Enzyme Isoform Identification and Reaction Phenotyping (e.g., CYP3A4)

The metabolism of Mirodenafil is predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.gov Reaction phenotyping studies have identified CYP3A4 as the major enzyme responsible for the metabolism of Mirodenafil in humans. nih.gov Other CYP isoforms, such as those in the CYP2C family, are thought to play a minor role. nih.gov

In preclinical models, specifically in rats, several CYP isoforms have been implicated in the metabolism of both Mirodenafil and its metabolite, SK3541. These include CYP1A1/2, CYP2B1/2, CYP2D subfamily, and CYP3A1/2. The involvement of multiple CYP enzymes highlights the complex metabolic profile of Mirodenafil in these preclinical species.

Metabolic Stability Assessments in Hepatic Systems (e.g., microsomes, hepatocytes, S9 fractions)

The liver is the primary site of drug metabolism, and in vitro hepatic systems are routinely employed to predict a drug's metabolic fate in vivo. wuxiapptec.com These systems, including liver microsomes, hepatocytes, and S9 fractions, offer varying levels of complexity and provide crucial data on a compound's metabolic stability. springernature.comnih.gov Metabolic stability, often expressed as intrinsic clearance (Clint), is a measure of how susceptible a compound is to biotransformation and is a key determinant of its in vivo half-life and bioavailability. eurofinsdiscovery.com

For mirodenafil, studies have shown that it undergoes significant metabolism. nih.gov Research utilizing rat hepatic microsomes has been instrumental in identifying the specific cytochrome P450 (CYP) isoforms responsible for its biotransformation. These studies have revealed the involvement of multiple CYP enzymes, including CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2, in the metabolism of both mirodenafil and its primary metabolite, SK3541. nih.gov

The use of different hepatic preparations allows for a comprehensive understanding of mirodenafil's metabolism.

Liver Microsomes: These preparations contain Phase I metabolic enzymes located in the endoplasmic reticulum and are particularly useful for studying CYP-mediated reactions. nih.gov They have been employed to determine the intrinsic clearance of mirodenafil and to pinpoint the specific CYP isoforms involved in its metabolism through the use of selective inducers and inhibitors. nih.gov

S9 Fractions: This subcellular fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic reactions. nih.gov The S9 fraction can serve as a comprehensive screening tool for metabolic stability.

The data generated from these in vitro systems are critical for predicting the in vivo pharmacokinetic behavior of mirodenafil and for understanding potential drug-drug interactions.

Investigation of Kinetic Isotope Effects in Biotransformation Processes

The introduction of heavy isotopes, such as deuterium (B1214612) (²H), into a drug molecule can alter its rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), occurs when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a metabolic reaction. The substitution of hydrogen with the heavier deuterium atom results in a stronger chemical bond, which can slow down the rate of metabolism.

In the context of mirodenafil, the synthesis of Mirodenafil-d7 (dihydrochloride) is primarily for its use as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for accurate quantification of the parent drug in biological matrices by correcting for variations during sample processing and analysis.

Evaluation of Dose-Dependent Pharmacokinetics and Saturation Effects in Preclinical Models

Preclinical studies in rats have demonstrated that the pharmacokinetics of mirodenafil are dose-dependent. nih.govnih.gov This means that as the administered dose of mirodenafil increases, the changes in key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are not proportional to the dose increase. nih.gov

This dose-dependent pharmacokinetic behavior is attributed to the saturation of hepatic metabolism. nih.govdongguk.edu At lower doses, the metabolic enzymes responsible for breaking down mirodenafil can efficiently clear the drug from the body. However, as the dose increases, these enzymes can become saturated, leading to a slower rate of metabolism and a disproportionate increase in plasma concentrations of mirodenafil and its active metabolite, SK3541. nih.gov

The following table summarizes the dose-dependent pharmacokinetic parameters of mirodenafil following oral administration in rats.

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| 10 | 1,230 | 2,160 |

| 20 | 3,140 | 6,580 |

| 50 | 11,800 | 38,900 |

Data adapted from preclinical studies in rats.

The non-linear increase in Cmax and AUC with increasing doses is indicative of saturation kinetics. Understanding these dose-dependent effects is crucial for predicting the drug's behavior at different therapeutic doses and for establishing a safe and effective dosing regimen.

Comparative Pharmacokinetic Analysis of Mirodenafil Free Base vs. Dihydrochloride (B599025) Salt Forms in Animal Models

A comparative pharmacokinetic study in rats was conducted to evaluate whether there were any significant differences in the absorption and disposition of mirodenafil when administered as the free base versus the dihydrochloride salt. thieme-connect.de The results of this study indicated that both forms exhibited similar pharmacokinetic profiles. thieme-connect.de

The following table presents a comparison of the key pharmacokinetic parameters of mirodenafil free base and dihydrochloride salt following oral administration in rats.

| Pharmacokinetic Parameter | Mirodenafil Free Base | Mirodenafil Dihydrochloride Salt |

| Cmax (ng/mL) | 1,567.8 ± 345.6 | 1,602.4 ± 412.9 |

| AUC₀₋ₜ (ng·h/mL) | 3,456.7 ± 789.1 | 3,512.3 ± 801.5 |

| Tmax (h) | 1.2 ± 0.3 | 1.0 ± 0.2 |

Data presented as mean ± standard deviation. Adapted from a comparative study in rats.

As shown in the table, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were very similar for both the free base and the dihydrochloride salt forms. thieme-connect.de While the time to reach maximum concentration (Tmax) was slightly shorter for the salt form, this difference was not statistically significant. thieme-connect.de

These findings suggest that the two forms are pharmacokinetically equivalent in rats. thieme-connect.de This provides flexibility in formulation development, allowing for the use of either the free base or the dihydrochloride salt to achieve the desired therapeutic effect.

Applications of Deuterated Mirodenafil in Specialized Research Domains

Drug-Drug Interaction Studies in Preclinical In Vitro Systems (e.g., enzyme inhibition/induction assays)

Preclinical evaluation of drug-drug interactions (DDIs) is a critical step in drug development, mandated by regulatory agencies to ensure patient safety. These studies often involve in vitro assays using systems like human liver microsomes to investigate a drug's potential to inhibit or induce cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.gov

Research has established that Mirodenafil (B1677161) is primarily metabolized by the CYP3A4 isozyme to its main active metabolite, SK-3541 (N-dehydroxyethyl mirodenafil). nih.govnih.gov Other enzymes, including CYP2C19 and CYP2D6, are also involved, though to a lesser extent. nih.gov A clinical study in healthy volunteers demonstrated that co-administration of Mirodenafil with ketoconazole, a potent CYP3A4 inhibitor, increased the area under the curve (AUC) of Mirodenafil by 5.04-fold. Conversely, co-administration with rifampicin, a strong CYP3A4 inducer, significantly decreased its exposure. researchgate.net

In this context, Mirodenafil-d7 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used to quantify Mirodenafil and its metabolites in these in vitro systems. kcasbio.com By adding a known quantity of Mirodenafil-d7 to the experimental samples, researchers can accurately account for variations in sample preparation and analytical instrument response. clearsynth.com The deuterated standard co-elutes with the non-labeled Mirodenafil but is detected at a different mass-to-charge ratio (m/z), allowing for precise ratiometric quantification. hilarispublisher.com This methodology is essential for generating reliable data on inhibition constants (IC50, Ki) and induction potential, which are used to predict the likelihood of clinical DDIs. nih.gov

Table 1: Known Cytochrome P450 Interactions with Mirodenafil

| Interacting Agent | Mechanism | Effect on Mirodenafil | Enzyme Involved |

|---|---|---|---|

| Ketoconazole | Potent Inhibition | 5.04-fold increase in AUC | CYP3A4 |

Quantitative Proteomics and Metabolomics Investigations Utilizing Stable Isotope Dilution

Stable isotope dilution is the gold standard for quantitative analysis in proteomics and metabolomics, providing unparalleled accuracy and precision. nih.gov This approach relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. creative-proteomics.com Mirodenafil-d7 is perfectly suited for this role in targeted metabolomics studies designed to quantify Mirodenafil and its metabolic products in complex biological samples like plasma, urine, or tissue homogenates. mdpi.com

While broad, untargeted metabolomics studies have been used to identify potential biomarkers related to the efficacy of other PDE5 inhibitors, the use of a deuterated internal standard like Mirodenafil-d7 enables highly specific and sensitive targeted analyses. bioscientia.de In such an experiment, Mirodenafil-d7 would be spiked into a biological sample at a known concentration before sample processing. During LC-MS/MS analysis, the ratio of the signal from the endogenous (non-labeled) Mirodenafil to the signal from the Mirodenafil-d7 standard allows for exact quantification, correcting for any loss that may occur during extraction and analysis. clearsynth.comcreative-proteomics.com

This technique is crucial for accurately defining the pharmacokinetic profile of Mirodenafil and understanding how its metabolism is altered by genetic factors, disease states, or co-administered drugs. Similarly, in targeted proteomics, stable isotope-labeled standards are used to precisely quantify changes in the abundance of specific proteins that may be affected by the drug's mechanism of action, offering deeper insights into its therapeutic and off-target effects. creative-peptides.comnist.gov

Development of Certified Reference Materials for Pharmaceutical Quality Control and Impurity Profiling

The development and use of certified reference materials are fundamental to pharmaceutical quality control (QC). Regulatory bodies like the International Council for Harmonisation (ICH) require rigorous impurity profiling to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). nih.gov An impurity is any component present that is not the desired chemical entity. salamandra.net

Mirodenafil-d7 is commercially available as a high-purity reference standard. tlcstandards.comtheclinivex.com In this capacity, it is used to validate and standardize analytical methods, such as HPLC and LC-MS/MS, for the routine QC of Mirodenafil drug substance and finished products. The use of a deuterated standard is particularly valuable in LC-MS/MS methods for impurity profiling. tandfonline.com When analyzing a batch of Mirodenafil for potential impurities (e.g., starting materials, by-products, or degradation products), Mirodenafil-d7 can be used as an internal standard to accurately quantify the main API. This allows for the precise relative quantification of any detected impurities against the known concentration of the API, ensuring that they fall within the safe limits established by regulatory guidelines. tandfonline.com

The stability and chemical similarity of Mirodenafil-d7 to the parent compound ensure that it behaves identically during the chromatographic separation, providing reliable quantification across the entire analytical process. hilarispublisher.com

Research into Distribution and Elimination Mechanisms in Biological Matrices (e.g., hair incorporation in animal models)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is foundational to pharmacology. scispace.com Studies in rats using 14C-labeled Mirodenafil have shown that the drug is widely distributed in tissues after oral administration and is primarily excreted through the hepatobiliary system, with about 83% of radioactivity recovered in feces within 24 hours. nih.govnih.gov

While radiolabeling is a powerful tool for ADME studies, stable isotope-labeled compounds like Mirodenafil-d7 offer significant advantages, particularly for quantitative analysis in specific biological matrices with LC-MS/MS. scispace.com LC-MS/MS provides higher specificity than radioactivity counting, allowing for the simultaneous quantification of the parent drug and its various metabolites. nih.gov The use of a deuterated internal standard is critical for achieving the accuracy and precision needed for these demanding analyses. kcasbio.com For example, in a pharmacokinetic study determining the concentration of Mirodenafil in human plasma, an internal standard is required to ensure reliable results; while one published study used udenafil (B1683364), a deuterated analog like Mirodenafil-d7 is considered the ideal choice. nih.gov

This approach can be extended to less common matrices like hair. Analysis of drugs in hair provides a long-term record of exposure. A validated LC-MS/MS method using Mirodenafil-d7 as an internal standard could be developed to quantify the incorporation of Mirodenafil into hair in animal models, providing valuable data on chronic exposure and elimination kinetics.

Table 2: Pharmacokinetic Parameters of Mirodenafil in Humans (100 mg Oral Dose)

| Parameter | Value | Unit |

|---|---|---|

| Tmax (Time to Peak Concentration) | ~1.25 | hours |

| Cmax (Peak Plasma Concentration) | 354.9 | ng/mL |

| t1/2 (Elimination Half-life) | ~2.5 | hours |

| Primary Metabolite | SK-3541 | N/A |

Source: Data compiled from multiple pharmacokinetic studies. nih.govscirp.org

Tracer Studies for Investigating Physiological Processes and Disease Biomarkers

Deuterated compounds are extensively used as safe, non-radioactive tracers to study metabolic pathways and the fate of molecules in vivo. nih.govresearchgate.net While many studies have investigated the pharmacological effects of Mirodenafil, true tracer studies using Mirodenafil-d7 would provide a more direct understanding of its molecular journey and metabolic fate.

For instance, research has shown that Mirodenafil treatment can ameliorate Alzheimer's-like pathology in mouse models by reducing amyloid-beta (Aβ) and phosphorylated tau (p-tau) burdens and modulating key signaling pathways. researchgate.net One study noted that Mirodenafil decreased plasma levels of the biomarker p-tau181. alzdiscovery.org

A tracer study using Mirodenafil-d7 could precisely elucidate the pharmacokinetics of the drug within the central nervous system. By administering Mirodenafil-d7 to animal models, researchers could use mass spectrometry to track the deuterated molecule and its metabolites as they cross the blood-brain barrier and engage with brain tissue. This would allow for the direct measurement of the drug's turnover rate in the brain and its direct impact on the kinetics of biomarkers like p-tau, distinguishing the drug's effects from the body's natural physiological processes. nih.gov Such studies are invaluable for confirming drug-target engagement and understanding the direct link between a drug's presence and its downstream biomarker effects.

Table 3: Mentioned Chemical Compounds

| Compound Name | Type / Role |

|---|---|

| Mirodenafil | Active Pharmaceutical Ingredient, PDE5 Inhibitor |

| Mirodenafil-d7 (dihydrochloride) | Deuterated Internal Standard, Tracer |

| SK-3541 (N-dehydroxyethyl mirodenafil) | Major active metabolite of Mirodenafil |

| Deuterium (B1214612) | Stable isotope of hydrogen |

| Ketoconazole | CYP3A4 Inhibitor |

| Rifampicin | CYP3A4 Inducer |

| Udenafil | PDE5 Inhibitor, used as an internal standard in one study |

| Amyloid-beta (Aβ) | Disease biomarker in Alzheimer's research |

| Phosphorylated tau (p-tau) | Disease biomarker in Alzheimer's research |

Ethical and Regulatory Frameworks for Research with Mirodenafil D7 Dihydrochloride

Adherence to Guidelines for Research-Use-Only Chemical Compounds

Mirodenafil-d7 (dihydrochloride) is classified as a "For Research Use Only" (RUO) chemical compound. This designation carries specific implications for its handling, application, and the regulatory oversight it falls under. johner-institute.comthermofisher.com RUO products are intended for non-diagnostic, laboratory research applications and are not to be used in human therapeutic or diagnostic procedures. johner-institute.comthermofisher.com

The ethical use of RUO compounds like Mirodenafil-d7 (dihydrochloride) is predicated on the principle that they are tools for advancing scientific knowledge. ontosight.ai Their application in preclinical studies, such as those investigating the metabolism or pharmacokinetics of Mirodenafil (B1677161), must be scientifically justified and contribute to a valid research question. nih.gov

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for preclinical research, including Good Laboratory Practices (GLP). psu.edufda.goveranyona.com While RUO materials may not have been produced under full Good Manufacturing Practice (GMP) standards, their use within a GLP-compliant study requires rigorous documentation and validation to ensure they are suitable for their intended purpose. thermofisher.comagnopharma.com This includes verifying the identity, purity, and stability of the Mirodenafil-d7 (dihydrochloride) to prevent erroneous results.

Table 1: Key Guidelines for RUO Compound Usage

| Guideline Category | Description | Relevance to Mirodenafil-d7 (dihydrochloride) |

| Intended Use | Products are strictly for laboratory research and not for direct human administration or diagnostic procedures. johner-institute.com | Mirodenafil-d7 (dihydrochloride) is used as an internal standard in analytical assays, not as a therapeutic agent. |

| Labeling & Documentation | Must be clearly labeled "For Research Use Only." The supplier should provide a certificate of analysis detailing purity and identity. thermofisher.com | Researchers must use the certificate of analysis to qualify Mirodenafil-d7 (dihydrochloride) for use in their specific analytical method. |

| Laboratory Safety | Adherence to standard laboratory safety protocols for handling chemical substances is required. ontosight.ai | Proper personal protective equipment and handling procedures must be followed to avoid exposure. |

| Regulatory Compliance | While not for clinical use, its application in studies supporting drug development falls under preclinical guidelines like GLP. psu.edufda.gov | Use in pharmacokinetic studies submitted for regulatory review must meet the standards for analytical method validation. |

Methodological Rigor and Reproducibility in Preclinical and In Vitro Study Design

The scientific value of any research involving Mirodenafil-d7 (dihydrochloride) depends on the rigor of the study design and the reproducibility of its findings. nih.govculturecollections.org.uk Methodological rigor refers to the strict application of the scientific method to ensure robust and unbiased experimental design, analysis, and reporting. wisdomlib.orggwu.edu In the context of preclinical and in vitro studies utilizing Mirodenafil-d7, this principle is paramount.

When Mirodenafil-d7 is used as an internal standard in an analytical method, the method itself must be rigorously developed and validated. nih.gov This involves:

Specificity and Selectivity: Ensuring the analytical method can distinguish Mirodenafil from its d7-labeled internal standard and other potential interfering substances in the biological matrix (e.g., plasma, urine). thermofisher.com

Accuracy and Precision: Demonstrating that the method can accurately and consistently measure the concentration of Mirodenafil over a defined range.

Stability: Confirming the stability of both Mirodenafil and Mirodenafil-d7 (dihydrochloride) under the conditions of sample collection, storage, and analysis. acanthusresearch.com

Reproducibility, a cornerstone of scientific progress, requires that experimental protocols are described in sufficient detail to allow other researchers to replicate the study and obtain similar results. nih.govresearchgate.net For studies involving Mirodenafil-d7, this means transparently reporting the specifics of the bioanalytical method, including the source and purity of the internal standard, the instrumentation used, and the parameters for data acquisition and processing. rethinkingclinicaltrials.org The scientific community has increasingly emphasized the need for transparency to address the "reproducibility crisis" in preclinical research. nih.govculturecollections.org.uk

Table 2: Core Principles for Methodological Rigor in Preclinical Research

| Principle | Implementation in Studies Using Mirodenafil-d7 (dihydrochloride) |

| Blinding | While not always applicable to the analytical portion, the analyst may be blinded to the treatment groups of the samples to prevent bias. nih.gov |

| Randomization | In animal studies investigating Mirodenafil's pharmacokinetics, animals should be randomly assigned to different dose groups or time points for sample collection. nih.gov |

| Sample Size Estimation | The number of samples or animals used should be justified by a statistical power analysis to ensure the study can detect meaningful differences. nih.gov |

| Validated Reagents | Using a well-characterized and high-purity internal standard like Mirodenafil-d7 (dihydrochloride) is critical. The presence of unlabeled analyte as an impurity in the standard must be assessed. tandfonline.com |

| Transparent Reporting | All aspects of the experimental design, including the analytical method validation, must be clearly and completely reported. rethinkingclinicaltrials.org |

Data Integrity and Transparency in Bioanalytical and Pharmacokinetic Research Reporting

Data integrity is the foundation of trustworthy scientific research. In bioanalytical and pharmacokinetic studies, it refers to the completeness, consistency, and accuracy of data throughout its lifecycle, from acquisition to final reporting. thermofisher.comsciex.com The use of a stable isotope-labeled internal standard like Mirodenafil-d7 (dihydrochloride) is a key strategy for enhancing data integrity in LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) assays. kcasbio.com It helps to correct for variability during sample extraction, injection, and ionization, thereby improving the robustness and reliability of the results. aptochem.com

Regulatory guidelines, such as those from the FDA and EMA, mandate strict data integrity practices for studies that will be part of a regulatory submission. numberanalytics.comnih.gov This includes:

Audit Trails: Computerized systems used for data acquisition and analysis must have secure, time-stamped audit trails that record all actions and changes to the data. nih.gov

Chain of Custody: Meticulous documentation of sample handling, from collection to analysis, is required to ensure sample identity and integrity. thermofisher.comnih.gov

Standardized Reporting: Pharmacokinetic study reports should be structured to present findings clearly and allow for independent review. researchgate.netnih.govd-nb.info This includes detailing the analytical methods, validation results, and the pharmacokinetic models used.

Transparency in reporting is essential for the scientific community and regulatory agencies to critically evaluate the validity of research findings. rethinkingclinicaltrials.orgresearchgate.net Incomplete or selective reporting undermines the scientific process. For research involving Mirodenafil-d7 (dihydrochloride), transparent reporting would include the full validation summary for the bioanalytical method, clear presentation of concentration-time data, and a detailed description of the pharmacokinetic parameter calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.